molecular formula C11H22O B2553246 [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol CAS No. 27373-94-0

[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol

Cat. No.: B2553246
CAS No.: 27373-94-0
M. Wt: 170.296
InChI Key: AEFLYRHUYOYCLW-VWYCJHECSA-N
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Description

[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol is an organic compound belonging to the class of alcohols. It is characterized by a cyclohexane ring substituted with a methyl group, an isopropyl group, and a hydroxymethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol can be achieved through several methods:

    Reduction of Ketones: One common method involves the reduction of ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent.

    Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent (e.g., isopropylmagnesium bromide) reacts with a suitable carbonyl compound to form the desired alcohol.

    Hydroboration-Oxidation: This method involves the hydroboration of an alkene followed by oxidation to yield the alcohol. The reaction conditions typically include the use of borane (BH3) and hydrogen peroxide (H2O2) in an alkaline medium.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The choice of method depends on factors such as yield, purity, and production cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: The compound is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol can be compared with other similar compounds such as:

    Menthol: Both compounds have a cyclohexane ring with similar substituents, but this compound has a hydroxymethyl group instead of a hydroxyl group.

    Isopulegol: This compound also has a cyclohexane ring with an isopropyl group, but it differs in the position and type of other substituents.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-12H,4-7H2,1-3H3/t9-,10+,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFLYRHUYOYCLW-VWYCJHECSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)CO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27373-94-0
Record name [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]methanol
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